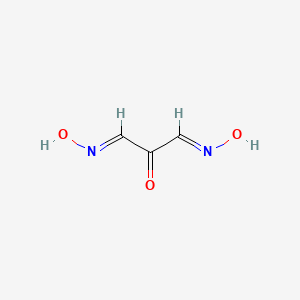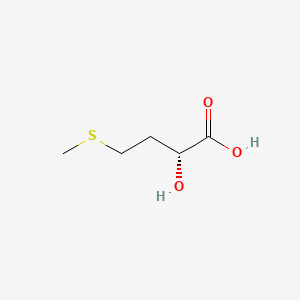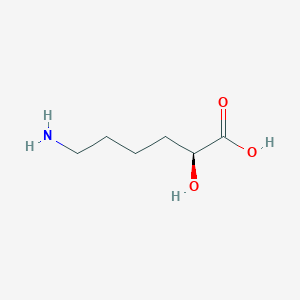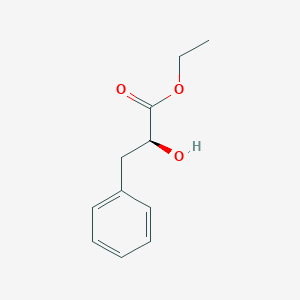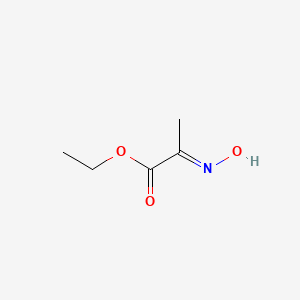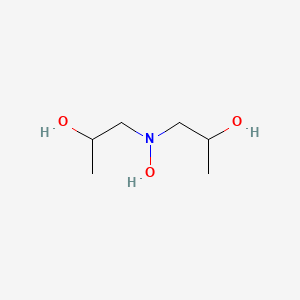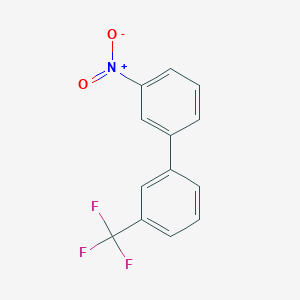
1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene, also known as NTB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NTB is a fluorescent dye that is widely used in biochemical and physiological experiments.
作用機序
The mechanism of action of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is based on its fluorescent properties. This compound absorbs light at a specific wavelength and emits light at a longer wavelength. The emission wavelength of this compound is dependent on the pH of the environment. This property of this compound has been used to study pH changes in biological systems. This compound has also been used to study the binding of ligands to proteins and enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. This compound has been used in vivo to study the distribution of drugs and to monitor the activity of enzymes.
実験室実験の利点と制限
The advantages of using 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene in lab experiments include its high sensitivity, low toxicity, and ease of use. This compound is also relatively inexpensive compared to other fluorescent probes. However, this compound has some limitations. It is sensitive to pH changes and can be affected by the presence of other fluorescent molecules. Additionally, this compound has limited solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are numerous future directions for the use of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene in scientific research. One potential application is in the development of biosensors for the detection of disease markers. This compound could also be used to study the activity of ion channels and transporters. Additionally, this compound could be used in the development of fluorescent imaging techniques for studying cellular processes.
Conclusion:
In conclusion, this compound is a fluorescent dye that has numerous applications in scientific research. Its unique properties make it an ideal probe for studying a variety of biological processes. The synthesis of this compound is simple and efficient, and its low toxicity and ease of use make it a valuable tool in lab experiments. With its potential for future applications, this compound is a promising compound for scientific research.
合成法
1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-nitrobenzaldehyde with trifluoromethylbenzene in the presence of a catalyst. The reaction proceeds under mild conditions and yields this compound as a bright yellow solid. The purity of this compound can be improved by recrystallization.
科学的研究の応用
1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is widely used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe to study a variety of biological processes such as protein-protein interactions, enzyme activity, and membrane potential. This compound has also been used as a pH indicator and an indicator for the presence of oxygen. Additionally, this compound has been used in the development of biosensors for the detection of various analytes.
特性
IUPAC Name |
1-(3-nitrophenyl)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)17(18)19/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRHYFIIKHIWET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444116 |
Source


|
| Record name | 1-(3-nitrophenyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194874-02-7 |
Source


|
| Record name | 1-(3-nitrophenyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

